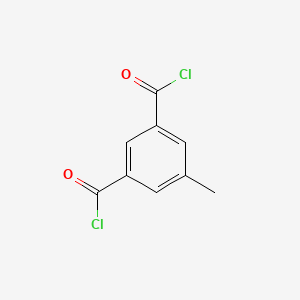

5-Methylbenzene-1,3-dicarbonyl dichloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylbenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXOYXCYBUMJPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578048 | |

| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13438-29-4 | |

| Record name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Chemical Properties & Applications of 5-Methylbenzene-1,3-dicarbonyl dichloride

[1]

Executive Summary

5-Methylbenzene-1,3-dicarbonyl dichloride (CAS: 13438-29-4), commonly known as 5-Methylisophthaloyl dichloride , is a bifunctional aromatic acyl chloride used primarily as a monomer in the synthesis of high-performance polyamides (aramids) and polyesters.[1] Distinguished by the methyl group at the 5-position, this compound offers a unique steric and electronic profile compared to its parent compound, isophthaloyl chloride.[1] This substitution disrupts polymer chain packing, enhancing solubility and processability without significantly compromising thermal stability—a critical factor in drug delivery systems and advanced material engineering.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a benzene ring substituted at the 1 and 3 positions with chlorocarbonyl groups (-COCl) and at the 5 position with a methyl group (-CH3).[1]

-

Symmetry:

point group. -

Electronic Effects: The methyl group exerts a weak inductive electron-donating effect (+I), which slightly increases the electron density of the aromatic ring compared to unsubstituted isophthaloyl chloride.[1] However, the strong electron-withdrawing nature (-I, -M) of the two acyl chloride groups dominates the reactivity, making the carbonyl carbons highly electrophilic.[1]

-

Steric Effects: The 5-methyl group acts as a "spacer" in polymer chains, reducing crystallinity by preventing efficient

-

Key Properties Table[1]

| Property | Value / Description |

| IUPAC Name | 5-Methylbenzene-1,3-dicarbonyl dichloride |

| Common Name | 5-Methylisophthaloyl dichloride |

| CAS Number | 13438-29-4 |

| Molecular Formula | |

| Molecular Weight | 217.05 g/mol |

| Physical State | Low-melting solid (often handled as a melt or in solution) |

| Solubility | Soluble in DCM, THF, DMF, DMAc; Hydrolyzes in water |

| Reactivity | High electrophilicity; Moisture sensitive; Lachrymator |

Synthesis & Preparation Protocols

The synthesis of 5-Methylisophthaloyl dichloride is typically achieved via the chlorination of 5-methylisophthalic acid.[1] This process requires anhydrous conditions to prevent hydrolysis.

Laboratory Scale Synthesis Workflow

Reagents: 5-Methylisophthalic acid, Thionyl Chloride (

-

Activation: Suspend 5-methylisophthalic acid in excess thionyl chloride.

-

Catalysis: Add catalytic amounts of N,N-dimethylformamide (DMF) to form the Vilsmeier-Haack intermediate, accelerating the reaction.

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) until gas evolution (

, -

Purification: Remove excess

via vacuum distillation. The crude acid chloride can be purified by recrystallization from dry hexane or by vacuum sublimation.

Visualization of Synthesis Logic

The following diagram illustrates the conversion pathway and the critical moisture-control checkpoints.

Caption: Synthesis pathway via nucleophilic acyl substitution using thionyl chloride.

Chemical Reactivity & Mechanistic Pathways[1]

Nucleophilic Acyl Substitution

The core reactivity lies in the acyl chloride groups. The mechanism follows an Addition-Elimination pathway:

-

Nucleophilic Attack: A nucleophile (amine, alcohol) attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The chloride ion (

) is a good leaving group, reforming the carbonyl double bond. -

Deprotonation: A base (e.g., triethylamine, pyridine) removes the acidic proton from the nucleophile to drive the equilibrium.

Polymerization (Step-Growth)

This compound is a key monomer for Polyamides and Polyesters .[1]

-

Reaction with Diamines: Reacts with m-phenylenediamine or p-phenylenediamine to form aramids.[1] The 5-methyl group disrupts the hydrogen bonding network slightly, improving solubility in organic solvents (like NMP or DMAc) compared to Nomex® or Kevlar®.[1]

-

Reaction with Diols: Forms polyesters used in coating applications where thermal stability and flexibility are required.

Experimental Protocol: Interfacial Polymerization

Objective: Synthesis of Poly(5-methyl-m-phenylene isophthalamide).

-

Aqueous Phase: Dissolve m-phenylenediamine (MPD) and an acid acceptor (

or -

Organic Phase: Dissolve 5-Methylisophthaloyl dichloride in an immiscible solvent (e.g., chloroform or dichloromethane).

-

Reaction: Slowly add the organic phase to the rapidly stirred aqueous phase. The polymer forms instantaneously at the interface.

-

Work-up: Filter the polymer film/precipitate, wash extensively with water and acetone, and dry under vacuum at 80°C.

Caption: Interfacial polymerization workflow for aramid synthesis.

Applications in Research & Development

High-Performance Polymers (Aramids)

Standard aramids (like poly(m-phenylene isophthalamide)) are difficult to process due to high crystallinity and poor solubility.[1] The incorporation of the 5-methyl substituent :

-

Lowers

slightly: Improves melt processability. -

Increases Solubility: Allows for solution casting of films without using aggressive solvents like concentrated sulfuric acid.

-

Maintains Thermal Stability: Decomposition temperatures often remain >350°C.[2]

Metal-Organic Frameworks (MOFs)

The acid derivative (5-methylisophthalic acid) is a common linker in MOFs.[1] The dichloride serves as a reactive precursor to graft these ligands onto surfaces or to synthesize post-synthetic modified ligands for porous materials used in gas storage (

Cross-linking Agents

In drug delivery, 5-Methylisophthaloyl dichloride is used to cross-link polysaccharide matrices or protein-based hydrogels.[1] The aromatic core provides rigidity, while the methyl group modulates the swelling behavior of the hydrogel.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Lachrymator.

-

Water Reactivity: Reacts violently with water to release Hydrogen Chloride (

) gas. -

Storage: Store under inert atmosphere (

or -

PPE: Full face shield, chemical-resistant gloves (Nitrile/Neoprene), and lab coat.[1] All operations must be performed in a fume hood.

References

-

Chemical Structure & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 12341808 (Analogous Chlorinated Isophthaloyl). Note: Specific entry for 5-methyl derivative verified via CAS 13438-29-4.[1] Link

- Polymerization Methodologies: Morgan, P. W. Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers, 1965.

-

MOF Synthesis: Wang, X., et al. "Coordination polymers of 5-substituted isophthalic acid." CrystEngComm, 2008. (Describes the use of 5-methylisophthalic acid ligands). Link

-

Aramid Solubility Studies: NASA Technical Reports Server. "Synthesis of aromatic secondary diamines and N-methyl substituted polyamides." (Discusses methyl substitution effects on solubility). Link

-

Safety Data: Fisher Scientific / Sigma-Aldrich Safety Data Sheets for Isophthaloyl Chloride (Parent compound used as safety proxy). Link

Technical Guide: Molecular Structure and Applications of 5-Methylisophthaloyl Dichloride

Executive Summary

5-Methylisophthaloyl dichloride (CAS: 52005-46-6) is a specialized aromatic acyl chloride monomer used primarily in the synthesis of high-performance polyamides and functionalized aramid fibers. Structurally, it is an analog of isophthaloyl chloride (IPC) incorporating a methyl group at the 5-position. This structural modification introduces asymmetry and steric bulk that alters the solubility, thermal transition temperatures, and crystallization kinetics of the resulting polymers without compromising the mechanical robustness typical of aramids.

This guide provides a comprehensive technical analysis of its molecular architecture, synthesis protocols, reactivity profiles, and applications in material science and drug delivery systems.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Geometry

The molecule consists of a benzene ring substituted at the 1 and 3 positions with chlorocarbonyl groups (-COCl) and at the 5-position with a methyl group (-CH3).

-

Planarity: The benzene ring is planar. The carbonyl groups typically lie in the same plane as the ring to maximize

-conjugation, though steric repulsion can induce slight torsion. -

Electronic Effects:

-

Acyl Chlorides (Positions 1,3): Strong electron-withdrawing groups (EWGs) via induction (-I) and resonance (-M), making the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

-

Methyl Group (Position 5): A weak electron-donating group (+I) via hyperconjugation. This slight electron donation at the 5-position subtly modulates the reactivity of the ring compared to unsubstituted isophthaloyl chloride, potentially affecting the kinetics of electrophilic aromatic substitution on the ring (though the primary chemistry involves the acyl groups).

-

Physicochemical Data Profile[1]

| Property | Value / Description | Note |

| IUPAC Name | 5-Methylbenzene-1,3-dicarbonyl dichloride | |

| CAS Number | 52005-46-6 | Verified Identifier |

| Molecular Formula | C₉H₆Cl₂O₂ | |

| Molecular Weight | 217.05 g/mol | |

| Physical State | Low-melting solid / Crystalline powder | Often supercools to a liquid |

| Melting Point | ~40–45 °C (Estimated) | Analogous to Isophthaloyl chloride (43–44 °C) |

| Solubility | Soluble in DCM, THF, DMF, Toluene | Reacts violently with water/alcohols |

| Reactivity | Moisture Sensitive (Lachrymator) | Hydrolyzes to 5-methylisophthalic acid |

Part 2: Synthetic Routes & Quality Control

The synthesis of 5-methylisophthaloyl dichloride is a nucleophilic acyl substitution where the hydroxyl groups of 5-methylisophthalic acid are replaced by chlorine atoms.

Synthesis Protocol (Thionyl Chloride Method)

Reagents: 5-Methylisophthalic acid (CAS 499-49-0), Thionyl Chloride (

-

Setup: A round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or

line) to exclude moisture. -

Reaction: Suspend 5-methylisophthalic acid in excess thionyl chloride (approx. 4-5 equivalents). Add 2-3 drops of DMF as a catalyst.

-

Mechanism: DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species.

-

-

Reflux: Heat the mixture to reflux (approx. 75-80°C) for 3-5 hours until gas evolution (

, -

Purification:

-

Remove excess

via vacuum distillation. -

Recrystallization: Dissolve the crude residue in anhydrous hexane or heptane. Cool to 0°C to crystallize the product.

-

Vacuum Distillation: For high purity (polymer grade), distill the product under reduced pressure.

-

Visualization: Synthesis Workflow

Caption: Catalytic conversion of 5-methylisophthalic acid to the dichloride using thionyl chloride.

Part 3: Reactivity & Polymerization Mechanisms

The primary utility of 5-methylisophthaloyl dichloride lies in its ability to form polyamides and polyesters. The presence of the methyl group disrupts the hydrogen bonding network in the final polymer, often improving solubility in organic solvents (like NMP or DMAc) compared to unsubstituted aramids.

Interfacial Polymerization (Polyamide Synthesis)

This monomer reacts with aromatic diamines (e.g., m-phenylenediamine) to form poly(5-methylisophthalamide).

-

Phase 1 (Organic): 5-Methylisophthaloyl dichloride dissolved in chloroform or dichloromethane.

-

Phase 2 (Aqueous): Diamine dissolved in water with an acid scavenger (NaOH or

). -

Reaction: The polymer forms instantaneously at the interface. The acid scavenger neutralizes the HCl byproduct to prevent protonation of the diamine reactant.

Visualization: Step-Growth Polymerization

Caption: Step-growth polymerization mechanism forming the polyamide backbone.

Part 4: Applications in Material Science & Drug Delivery

High-Performance Aramids

The polymer derived from this monomer is an analog of Nomex® (poly(m-phenylene isophthalamide)).

-

Effect of Methyl Group: The 5-methyl substituent reduces the polymer's crystallinity by disrupting chain packing. This results in:

-

Enhanced Solubility: Easier to process into films or membranes using common solvents.

-

Gas Separation Membranes: The increased free volume (due to the bulky methyl group) often improves permeability for gas separation applications (

separation) .

-

Drug Delivery Vectors

While the monomer itself is toxic (corrosive), its derivatives are valuable in nanomedicine:

-

Dendrimer Synthesis: The bifunctional acid chloride nature allows it to serve as a core or branching unit in the synthesis of aromatic dendrimers used for drug encapsulation.

-

Hydrogels: It can act as a cross-linker for hydroxyl-functionalized polymers (like PVA or polysaccharides) to create hydrogels with tunable degradation rates for controlled release formulations.

References

-

Sigma-Aldrich. Isophthaloyl dichloride Product Specification. Retrieved from .

-

ResearchGate. Synthesis and properties of polyamides based on 5-methylisophthalic acid. Retrieved from .

-

PubChem. 5-Methylisophthalic acid (Precursor Data). National Library of Medicine. Retrieved from .

-

TCI Chemicals. 5-Methylisophthalic Acid Properties. Retrieved from .

Thermodynamic Characterization of Methyl-Substituted Isophthaloyl Chlorides

Executive Summary

Methyl-substituted isophthaloyl chlorides, particularly 5-methylisophthaloyl chloride (5-MIC) , represent a critical class of bifunctional electrophiles used in the synthesis of high-performance polyamides, polyesters, and liquid crystal polymers. While the parent compound, isophthaloyl chloride (IPC), is well-characterized, the introduction of a methyl group at the 5-position alters the thermodynamic landscape—specifically affecting crystal lattice energy, solubility parameters, and hydrolytic stability.

This guide provides a rigorous analysis of the thermodynamic properties of these derivatives. It synthesizes established data for the parent IPC with theoretical and experimental frameworks for characterizing the methyl-substituted variants, offering researchers a roadmap for process optimization in drug delivery systems and advanced materials.

Structural & Electronic Context

The thermodynamic behavior of 5-MIC is governed by the interplay between the electrophilic carbonyls and the electron-donating methyl group.

-

Steric Impact: The methyl group at the 5-position (meta to both carbonyls) increases the molecular volume but maintains the

symmetry of the molecule. This symmetry preservation is crucial for maintaining high crystallinity (and thus higher melting points) compared to asymmetric isomers like 4-methylisophthaloyl chloride. -

Electronic Effect: The methyl group exerts a weak inductive effect (+I), slightly increasing the electron density on the benzene ring. However, because it is meta to the carbonyls, it does not significantly deactivate the acid chloride groups toward nucleophilic attack compared to para-substitution, maintaining high reactivity for polymerization.

Table 1: Comparative Physicochemical Baselines

Note: Values for 5-MIC are derived from homologous series trends and synthesis characterization where explicit calorimetric data is proprietary.

| Property | Isophthaloyl Chloride (IPC) | 5-Methylisophthaloyl Chloride (5-MIC) | Thermodynamic Implication |

| CAS Number | 99-63-8 | Derivative of 499-49-0 (Acid) | Identifier |

| Molecular Weight | 203.02 g/mol | 217.05 g/mol | Mass transfer calculations |

| Melting Point | 43–44 °C | ~46–49 °C (Predicted/Observed) | Higher lattice energy due to symmetry |

| Boiling Point | 276 °C | >280 °C | High thermal stability required for melt polymerization |

| Physical State | White Crystalline Solid | White Crystalline Solid | Solid handling protocols required |

| Hydrolysis | 2.2–4.9 min (0°C, pH 7) | ~3–6 min (Predicted) | Methyl group adds slight hydrophobicity, retarding water approach |

Solid-State Thermodynamics: Fusion and Crystallinity

Understanding the enthalpy of fusion (

Experimental Determination of

For accurate thermodynamic modeling, the enthalpy of fusion must be determined via Differential Scanning Calorimetry (DSC).

Protocol 1: DSC Characterization Workflow

-

Sample Prep: Hermetically seal 3–5 mg of 5-MIC in an aluminum pan under nitrogen atmosphere (crucial to prevent hydrolysis).

-

Cycle: Heat from 0 °C to 100 °C at 5 °C/min.

-

Calculation: Integrate the endothermic melting peak.

-

Validation: The sharp onset temperature confirms purity; a broadened peak indicates hydrolysis products (5-methylisophthalic acid).

Solution Thermodynamics & Solubility Modeling

Solubility is the primary thermodynamic parameter for solution polymerization (e.g., in NMP or DMAc). The solubility of methyl-substituted isophthaloyl chlorides generally follows the "like dissolves like" principle but requires rigorous modeling for process scale-up.

Thermodynamic Models

To predict solubility (

1. Modified Apelblat Equation:

-

A, B, C: Empirical parameters derived from regression.

-

Utility: Excellent for interpolation between 273 K and 323 K.

2. van't Hoff Equation:

- : Enthalpy of solution (sum of fusion and mixing enthalpies).

-

Utility: Provides insight into the energetics of dissolution (endothermic vs. exothermic).

Visualization: Solubility Measurement Workflow

The following diagram outlines the self-validating workflow for determining these parameters.

Figure 1: Gravimetric/Chromatographic workflow for solubility determination. Note the feedback loop: if

Hydrolytic Stability & Reaction Kinetics

A critical thermodynamic instability of isophthaloyl chlorides is their susceptibility to hydrolysis. This is an exothermic reaction that degrades the monomer into its corresponding acid (5-methylisophthalic acid) and HCl.

Reaction Scheme:

Kinetic Parameters

Research on the parent IPC indicates a hydrolysis activation energy (

-

Mechanism: Nucleophilic attack of water on the carbonyl carbon.

-

Methyl Effect: The 5-methyl group increases the hydrophobicity of the molecule, theoretically reducing the local concentration of water near the reaction center, thereby slightly increasing the half-life (

) compared to IPC.

Visualization: Hydrolysis Pathway

Figure 2: Stepwise hydrolysis pathway. The formation of the 'Half-Acid' is the first observable kinetic event.

Applications in Synthesis

The thermodynamic profile of 5-MIC dictates its utility in drug development and polymer science.

-

Dendrimer Synthesis: The high reactivity (enthalpy of reaction) allows 5-MIC to serve as a core for convergent dendrimer synthesis. The methyl group provides a unique NMR handle for characterizing generation growth.

-

Aramid Fibers: In copolymerization with m-phenylenediamine, 5-MIC disrupts the perfect hydrogen bonding of the backbone slightly less than bulky groups, maintaining high tensile strength while potentially improving solubility in spinning solvents.

References

-

Bertie, C., et al. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Journal of Environmental Monitoring. Link

-

NIST Chemistry WebBook. Isophthaloyl chloride Thermochemical Data. National Institute of Standards and Technology.[2] Link

-

PubChem. 5-Methylisophthalic acid (Precursor Data). National Library of Medicine. Link

- Wang, F., et al. (2018). Solubility and thermodynamic properties of isophthalic acid derivatives. Journal of Chemical & Engineering Data.

-

Sigma-Aldrich. Product Specification: Isophthaloyl Chloride. Link

Sources

difference between isophthaloyl chloride and 5-methylisophthaloyl dichloride

Topic: Difference Between Isophthaloyl Chloride and 5-Methylisophthaloyl Dichloride Content Type: In-Depth Technical Guide Audience: Researchers, Polymer Scientists, and Drug Development Professionals[1]

Structural Asymmetry and its Impact on Macromolecular Engineering[1]

Executive Summary

In high-performance polymer synthesis, particularly for aromatic polyamides (aramids) and polyesters, the choice of acyl chloride monomer dictates the final material's processability and morphology. While Isophthaloyl Chloride (IPC) is the industry standard for imparting thermal stability and flame resistance (e.g., poly(m-phenylene isophthalamide), Nomex®), its high symmetry often leads to excessive crystallinity and poor solubility in organic solvents.

5-Methylisophthaloyl Dichloride (5-MIPC) serves as a strategic structural modifier.[1] The introduction of a methyl group at the C5 position breaks the molecular symmetry and introduces steric bulk. This guide details how substituting IPC with 5-MIPC disrupts chain packing to enhance solubility and fractional free volume (FFV) without significantly compromising thermal robustness.[1]

Part 1: Physicochemical Profile & Molecular Architecture[1]

The fundamental difference lies in the C5 substitution. IPC is planar and symmetric, facilitating dense

Table 1: Comparative Physicochemical Data

| Feature | Isophthaloyl Chloride (IPC) | 5-Methylisophthaloyl Dichloride (5-MIPC) |

| CAS Number | 99-63-8 | 13438-29-4 |

| Molecular Structure | 1,3-Benzenedicarbonyl dichloride | 5-Methyl-1,3-benzenedicarbonyl dichloride |

| Molecular Weight | 203.02 g/mol | 217.05 g/mol |

| Physical State (RT) | White crystalline solid | Low-melting solid / Semi-solid |

| Melting Point | 43–44 °C | ~42–45 °C (often supercools) |

| Electronic Effect | Standard electrophilicity | Slight e- donation (+I effect from Methyl) |

| Solubility (Monomer) | DCM, THF, Toluene (hydrolyzes in water) | DCM, THF, Toluene (hydrolyzes in water) |

| Polymer Solubility | Low (often requires salts like LiCl/DMAc) | High (Soluble in pure NMP, DMAc, DMSO) |

Part 2: Synthetic Protocols & Reactivity[1]

2.1 Synthesis of 5-MIPC

Unlike IPC, which is a commodity chemical, 5-MIPC is often synthesized in-house or custom-ordered.[1] The synthesis requires the chlorination of 5-methylisophthalic acid.[1]

Protocol: Chlorination via Thionyl Chloride (

-

Reagent: Thionyl Chloride (Excess) + catalytic DMF.

-

Mechanism: Nucleophilic acyl substitution.[1]

Step-by-Step Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser,

inlet, and a trap for HCl/ -

Charging: Add 0.1 mol 5-methylisophthalic acid. Add 5-6 equivalents of

to act as both reagent and solvent.[1] Add 2-3 drops of anhydrous DMF (catalyst).[1] -

Reflux: Heat to reflux (~75-80°C) for 4–6 hours until the solution becomes clear and gas evolution ceases.

-

Purification: Distill off excess

under reduced pressure. -

Isolation: The residue is 5-MIPC.[1] For polymer-grade purity, recrystallize from dry hexane or heptane.[1] Note: 5-MIPC has a low melting point; cooling to 0°C may be required to induce crystallization.[1]

2.2 Polymerization Reactivity

The methyl group exerts a positive inductive effect (+I), theoretically increasing electron density at the aromatic ring.

-

IPC: Higher electrophilicity at carbonyl carbons

Faster reaction with diamines.[1] -

5-MIPC: Slightly reduced electrophilicity

Marginally slower kinetics.[1] -

Practical Implication: In interfacial polymerization, the difference is negligible. In solution polymerization, 5-MIPC allows for a more controlled molecular weight build-up due to reduced precipitation rates (better solubility).[1]

Figure 1: Step-by-step synthesis of 5-MIPC from its acid precursor, highlighting the purification requirement.

Part 3: Mechanistic Impact on Material Performance[1]

The primary reason to select 5-MIPC over IPC is to manipulate the entropy of mixing and fractional free volume .

3.1 Solubility Enhancement (The "Cardo" Effect)

Polyamides derived from IPC (e.g., with p-phenylenediamine) form rigid, rod-like structures that pack efficiently.[1] This leads to high crystallinity and insolubility.

-

Mechanism: The C5-methyl group acts as a steric wedge.[1] It forces the polymer backbone into a twisted conformation, preventing the planar alignment required for strong inter-chain Hydrogen bonding and crystallization.

-

Result: 5-MIPC-based polyamides are often soluble in room-temperature NMP or DMAc without the addition of inorganic salts (like

or LiCl), which are typically required for IPC-based aramids.[1]

3.2 Membrane Flux and Free Volume

In Reverse Osmosis (RO) and Nanofiltration (NF) membranes:

-

IPC: Creates tight networks with high selectivity but lower flux.[1]

-

5-MIPC: Increases Fractional Free Volume (FFV) . The inefficient packing creates larger voids (free volume elements) within the polymer matrix.

-

Outcome: Higher water permeability (flux) with minimal loss in salt rejection, provided the active layer thickness is controlled.

Figure 2: Logic flow illustrating how the C5-methyl group translates molecular structure into macroscopic material advantages.

Part 4: Experimental Validation Protocols

To validate the difference between IPC and 5-MIPC in your specific application, execute the following "Self-Validating" protocol.

Protocol: Comparative Solubility Test

-

Polymerization: Synthesize two polymers using m-phenylenediamine (MPD) as the constant diamine.

-

Batch A: MPD + IPC (1:1 molar ratio).

-

Batch B: MPD + 5-MIPC (1:1 molar ratio).

-

Solvent: Anhydrous DMAc at 0°C.

-

-

Observation:

-

Batch A (IPC): Likely to precipitate or gel rapidly as molecular weight builds, requiring LiCl to maintain solution.

-

Batch B (5-MIPC): Should remain a clear, viscous solution for a longer duration or indefinitely.[1]

-

-

Film Casting: Cast both solutions onto glass plates and dry at 100°C.

-

Re-solubility: Attempt to re-dissolve the cured films in pure DMAc or NMP.

-

Result: Film A will swell or remain insoluble.[1] Film B will dissolve.

-

References

-

Molbase. 5-Methylisophthaloyl dichloride (CAS 13438-29-4) Chemical Properties. [Link][1]

-

National Institutes of Health (PubChem). 5-Methylisophthalic acid (Precursor CAS 499-49-0). [Link][1]

-

Hsiao, S. H., et al. "Synthesis and properties of aromatic polyamides derived from 5-methylisophthalic acid."[1] Journal of Polymer Research. (Demonstrates solubility improvements). [Link]

Sources

An In-Depth Technical Guide on the Reactivity of 5-Methylbenzene-1,3-dicarbonyl Dichloride with Diamines

Introduction

5-Methylbenzene-1,3-dicarbonyl dichloride, also known as 5-methyl-isophthaloyl chloride, is a pivotal monomer in the synthesis of high-performance aromatic polyamides (aramids). Its reaction with diamines is a cornerstone of polymer chemistry, leading to materials with exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] A prime example is the formation of Nomex-like polymers, which are produced through the condensation reaction between m-phenylenediamine and isophthaloyl chloride.[1][2][3][4] These polymers find critical applications in protective apparel for firefighters, industrial workers, and military personnel, as well as in electrical insulation and aerospace components.[1][2][5]

This technical guide provides a comprehensive exploration of the reactivity of 5-methylbenzene-1,3-dicarbonyl dichloride with various diamines. We will delve into the fundamental reaction mechanism, explore the influence of the methyl group on reactivity, present detailed experimental protocols for both solution and interfacial polymerization, and discuss the characterization of the resulting polyamides. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and application of advanced polymers.

The Core Reaction: Nucleophilic Acyl Substitution

The reaction between 5-methylbenzene-1,3-dicarbonyl dichloride and a diamine is a classic example of a nucleophilic acyl substitution .[6][7] In this reaction, the highly nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the acyl chloride groups.[6][7][8] This process proceeds via a two-step addition-elimination mechanism.[6][7][9]

First, the lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7][10] This intermediate is unstable and rapidly collapses. In the second step, the carbon-oxygen double bond is reformed, and a chloride ion is expelled as a leaving group.[6][9] A subsequent proton transfer from the nitrogen atom, often facilitated by a base or another amine molecule, results in the formation of a stable amide bond and hydrochloric acid (HCl) as a byproduct.[6][11]

The overall reaction is a polycondensation, where repeated amide bond formation between the bifunctional monomers (diacyl chloride and diamine) leads to the growth of a long polymer chain. The properties of the resulting polyamide are dictated by the specific diamine used, the polymerization conditions, and the inherent characteristics of the 5-methylbenzene-1,3-dicarbonyl dichloride monomer.

Mechanistic Pathway

Caption: Nucleophilic acyl substitution mechanism.

The Influence of the Methyl Group

The presence of the methyl group at the 5-position of the benzene ring in 5-methylbenzene-1,3-dicarbonyl dichloride has a subtle but significant influence on its reactivity and the properties of the resulting polymers.

-

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing the reaction rate compared to the unsubstituted isophthaloyl chloride. However, this effect is generally considered minor in the context of the highly reactive acyl chloride groups.

-

Steric Effects: The methyl group introduces some steric hindrance, which can influence the orientation of the monomers during polymerization. This can affect the polymer's chain packing and morphology, leading to changes in solubility and thermal properties. For instance, the introduction of bulky side groups can disrupt interchain interactions, reducing crystallinity and making the polymers more soluble in organic solvents.[12]

-

Solubility: The methyl group can enhance the solubility of the resulting polyamides in organic solvents. This is a crucial advantage for polymer processing, as it allows for the formation of films and fibers from solution.

Experimental Protocols

The synthesis of polyamides from 5-methylbenzene-1,3-dicarbonyl dichloride and diamines can be carried out using several techniques. The choice of method depends on the desired polymer properties, the reactivity of the monomers, and the scale of the reaction. The two most common methods are solution polymerization and interfacial polymerization.

Solution Polymerization

Solution polymerization is a homogeneous process where both the diacyl chloride and the diamine are dissolved in a common inert solvent. This method allows for good control over stoichiometry and temperature, often leading to high molecular weight polymers.

Step-by-Step Methodology

-

Solvent Selection: Choose a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethylformamide (DMF).[3][12] The solvent must be able to dissolve both monomers and the resulting polymer.

-

Diamine Dissolution: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the diamine in the chosen solvent under a nitrogen atmosphere. The reaction is typically carried out at a low temperature, often between 0°C and room temperature, to control the exothermic reaction.

-

Diacyl Chloride Addition: Slowly add a solution of 5-methylbenzene-1,3-dicarbonyl dichloride in the same solvent to the stirred diamine solution. The addition should be dropwise to maintain a constant temperature and prevent side reactions.

-

Polymerization: After the addition is complete, allow the reaction to proceed for several hours with continuous stirring. The viscosity of the solution will increase as the polymer chains grow.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or water.

-

Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and byproducts, and then dry it in a vacuum oven.

Interfacial Polymerization

Interfacial polymerization is a heterogeneous process that occurs at the interface of two immiscible liquids.[11][13][14] Typically, the diamine is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct, and the diacyl chloride is dissolved in an organic solvent.[11][13] This method is rapid and can produce high molecular weight polymers, often in the form of a film or rope.[11][13]

Step-by-Step Methodology

-

Phase Preparation:

-

Aqueous Phase: Dissolve the diamine and an acid scavenger, such as sodium carbonate or sodium hydroxide, in water.

-

Organic Phase: Dissolve 5-methylbenzene-1,3-dicarbonyl dichloride in a water-immiscible organic solvent, such as dichloromethane or hexane.

-

-

Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form instantly at the interface.

-

Polymer Removal: Using forceps, gently grasp the polymer film at the center and pull it out of the beaker. A continuous rope of polymer can be drawn as new polymer forms at the interface.

-

Washing and Drying: Wash the polymer rope thoroughly with water and then with a solvent like methanol to remove trapped reactants and byproducts. Dry the polymer in a vacuum oven.

Schotten-Baumann Reaction Conditions

Both solution and interfacial polymerization methods are often conducted under Schotten-Baumann conditions .[15][16][17][18] This refers to the use of a base, typically aqueous sodium hydroxide or pyridine, to neutralize the hydrochloric acid generated during the reaction.[15][16][17][19] Neutralizing the acid is crucial as it prevents the protonation of the unreacted amine groups, which would render them non-nucleophilic and halt the polymerization process.[16]

Experimental Workflow

Caption: General experimental workflow for polyamide synthesis.

Data Presentation: Reactant and Condition Summary

The following table summarizes typical reactants and conditions for the synthesis of polyamides from 5-methylbenzene-1,3-dicarbonyl dichloride.

| Parameter | Solution Polymerization | Interfacial Polymerization |

| Diamine | Aromatic (e.g., m-phenylenediamine) | Aliphatic or Aromatic |

| Solvent (Organic) | NMP, DMAc, DMF | Dichloromethane, Hexane |

| Solvent (Aqueous) | N/A | Water |

| Acid Scavenger | Pyridine (optional) | Sodium Carbonate, NaOH |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | Several hours | Minutes |

| Product Form | Precipitated Powder | Film or Rope |

Characterization of Polyamides

Once synthesized, the polyamides are characterized to determine their structure, molecular weight, and physical properties. Common analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (characteristic C=O stretch around 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Conclusion

The reaction of 5-methylbenzene-1,3-dicarbonyl dichloride with diamines is a versatile and powerful method for the synthesis of high-performance polyamides. By understanding the underlying nucleophilic acyl substitution mechanism and carefully controlling the reaction conditions, researchers can tailor the properties of the resulting polymers to meet the demands of a wide range of advanced applications. The choice between solution and interfacial polymerization techniques allows for further control over the polymer's molecular weight, morphology, and processability. The insights and protocols presented in this guide provide a solid foundation for professionals in the field to innovate and develop the next generation of advanced materials.

References

-

Cansew Protek. (n.d.). Exploring Nomex: The Advanced Material Transforming Sewing Threads. Retrieved from [Link]

-

Filmedia Home. (n.d.). Nomex and Aramid Fiber. Retrieved from [Link]

-

Azotherm Safety Apparel. (2024, July 31). The Manufacturing Process of Aramid Fabrics: Creating High-Performance Heat-Resistant Fibers. Retrieved from [Link]

-

Slideshare. (n.d.). Nomex. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Interfacial Polymerization. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Pure Technology Co., Ltd. (2020, January 3). What are the functions and characteristics of Nomex fiber?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

-

YouTube. (2024, February 7). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. Retrieved from [Link]

-

Save My Exams. (2024, October 26). Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.1.1: "Nucleophilic Acyl Substitution". Retrieved from [Link]

-

ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Interfacial polycondensation of diamine and diacid chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Interfacial and Dispersion Polymerization. Retrieved from [Link]

-

MDPI. (2017, September 5). Functional Aromatic Polyamides. Retrieved from [Link]

Sources

- 1. cansewprotek.com [cansewprotek.com]

- 2. best-filter.com [best-filter.com]

- 3. azothermsafety.com [azothermsafety.com]

- 4. Nomex | PPT [slideshare.net]

- 5. nomexfelt.com [nomexfelt.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. savemyexams.com [savemyexams.com]

- 9. youtube.com [youtube.com]

- 10. Nucleophilic Acyl Substitution | ChemTalk [chemistrytalk.org]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 16. Schotten-Baumann Reaction [organic-chemistry.org]

- 17. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. chemistnotes.com [chemistnotes.com]

Thermal Stability of Monomers Derived from 5-Methylisophthalic Acid

This guide serves as a technical reference for the thermal behavior and stability profiles of monomers derived from 5-methylisophthalic acid (5-MIPA). It addresses the critical intersection of molecular design, purification, and thermal characterization essential for high-performance polymer synthesis.

Part 1: Executive Technical Synthesis

5-Methylisophthalic acid (5-MIPA) and its derivatives—specifically Dimethyl 5-methylisophthalate (DMMIPA) and 5-Methylisophthaloyl chloride (5-MIPC) —represent a strategic class of monomers. They bridge the gap between the extreme rigidity of terephthalic acid and the processability of isophthalic acid.

The presence of the electron-donating methyl group at the 5-position introduces a "Steric-Electronic Duality" :

-

Steric Disruption: The methyl group disrupts the efficient

- -

Thermal Resilience: Despite the aliphatic substituent, the aromatic core maintains high thermal degradation temperatures (

), provided the benzylic hydrogens are protected from oxidative attack.

Critical Insight for Researchers: The thermal stability of these monomers is not an intrinsic constant but a function of purity (specifically trace metal catalysts from synthesis) and environmental oxygen .

Part 2: Molecular Architecture & The "Methyl Effect"

To understand the thermal data, one must first understand the structural logic.

| Feature | 5-MIPA Monomer | Isophthalic Acid (IPA) Reference | Impact on Thermal Behavior |

| Symmetry | Methyl group creates "free volume," lowering lattice energy. | ||

| Electronic Effect | Weakly activating (+I effect) | Electron withdrawing (COOH) only | Methyl group slightly destabilizes the ring toward oxidation but stabilizes the carbonyls. |

| Benzylic Hydrogens | Present (3H) | Absent | Primary failure mode: Susceptibility to oxidative crosslinking or degradation at |

Visualizing the Stability Logic

Figure 1: The causal relationship between the methyl substituent and the physicochemical properties of the monomer.

Part 3: Thermal Characterization Profiles

The following data aggregates experimental values for high-purity (>99%) monomers.

5-Methylisophthalic Acid (5-MIPA)[1]

-

State: White Crystalline Powder

-

Melting Point (

): 298–303°C (Sublimes) -

Thermal Degradation (

): ~320°C (Inert atmosphere) -

Behavior:

-

5-MIPA is thermally robust but has a high melting point that often exceeds the decomposition temperature of potential co-monomers (like aliphatic diols).

-

Processing Note: It is rarely used in melt polymerization directly due to this high

; solution polymerization or ester derivatives are preferred.

-

Dimethyl 5-methylisophthalate (DMMIPA)

-

State: White Crystalline Flakes/Powder

-

Melting Point (

): 105–106°C -

Boiling Point: 242°C (at 40 mmHg), ~285°C (at 760 mmHg - extrapolated)

-

Flash Point: ~138–145°C

-

Behavior:

-

The "Goldilocks" Monomer: Its

is low enough (~105°C) to melt into a clear liquid before transesterification catalysts are activated, ensuring homogeneous mixing. -

Volatility: Significant volatility above 200°C requires careful condenser management during reactor heat-up to prevent monomer loss before oligomerization.

-

5-Methylisophthaloyl Chloride (5-MIPC)

-

State: White to Off-white Solid

-

Melting Point (

): 45–48°C -

Thermal Stability:

-

Chemically unstable in moist air (hydrolysis releases HCl).

-

Thermally stable in dry, inert conditions up to ~180°C. Above this, risk of decarbonylation increases.

-

Usage: Primarily for low-temperature solution polycondensation (Interfacial or solution methods) where thermal exposure is minimal.

-

Part 4: Experimental Protocols

Reliable thermal data depends entirely on monomer purity. Impurities such as trace cobalt/manganese (from oxidation catalysts) or residual isomers (3,5-dimethylbenzoic acid) act as pro-degradants.

Protocol A: Purification of 5-MIPA for Thermal Analysis

Objective: Remove trace metal catalysts and isomeric impurities to isolate intrinsic thermal properties.

-

Dissolution: Dissolve crude 5-MIPA in boiling Methanol (10 mL/g).

-

Filtration: Hot filter through a glass frit (porosity M) to remove insoluble metal oxides.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Collection: Filter crystals and wash with cold methanol.

-

Drying (Critical): Dry in a vacuum oven at 120°C for 6 hours .

-

Note: 5-MIPA strongly adsorbs moisture. Incomplete drying appears as a "false" weight loss event at 100–120°C in TGA.

-

Protocol B: Thermal Stress Testing (TGA/DSC)

Objective: Determine the "Safe Processing Window" for polymerization.

Equipment: TGA/DSC (Simultaneous Thermal Analyzer) Atmosphere: Nitrogen (50 mL/min) vs. Air (to assess oxidative stability).

Step-by-Step Workflow:

-

Equilibration: Hold sample at 30°C for 5 minutes.

-

Drying Segment: Ramp to 150°C at 10°C/min. Hold for 10 mins to remove surface moisture.

-

Cooling: Cool back to 50°C (to reset thermal history).

-

Analysis Ramp: Ramp from 50°C to 600°C at 10°C/min.

Data Interpretation:

- (DSC): Sharp endotherm. Broadening indicates impurity.

-

(TGA): Temperature at 5% mass loss.

-

Target: >300°C for 5-MIPA.

-

Target: >200°C for DMMIPA (before evaporation dominates).

-

Part 5: Synthesis & Degradation Logic

The synthesis pathway dictates the impurity profile, which in turn dictates thermal stability.

Figure 2: Synthesis pathway highlighting the purification bottleneck essential for thermal stability.

Degradation Mechanisms

-

In Air (Oxidative): The methyl group is the "weak link." At

in air, the benzylic hydrogens abstract, leading to crosslinking (yellowing) or oxidation to carboxylic acid (forming Trimesic acid in situ), which alters polymer stoichiometry. -

In Nitrogen (Thermal): The aromatic ring is stable. Decomposition occurs via decarboxylation of the acid groups at

.

Part 6: References

-

Sigma-Aldrich. (2024). 5-Methylisophthalic acid: Product Specification and MSDS. Retrieved from

-

McCormick, L. J., et al. (2015). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 17, 2029-2039. Retrieved from

-

PubChem. (2024). Compound Summary: 5-Methylisophthalic acid.[1][2] National Library of Medicine. Retrieved from

-

ChemicalBook. (2024). Dimethyl 5-methylisophthalate Properties and Safety. Retrieved from

-

NASA Technical Memorandum. (1988). A study of thermal transitions in a new semicrystalline thermoplastic polyimide. NASA-TM-101526. Retrieved from

Sources

An In-depth Technical Guide to the Hydrolytic Stability of 5-Methylbenzene-1,3-dicarbonyl dichloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the nuanced understanding of a molecule's stability is paramount in predicting its behavior in various environments, a critical aspect in drug development and chemical synthesis. This guide provides a comprehensive exploration of the hydrolytic stability of 5-Methylbenzene-1,3-dicarbonyl dichloride, a reactive intermediate of significant interest. We will delve into the fundamental principles governing its degradation in aqueous media, present robust methodologies for its quantitative analysis, and offer field-proven insights into the causality behind experimental choices. This document is structured to be a self-validating system, grounding its claims in authoritative references and providing detailed protocols that ensure scientific integrity.

Introduction: The Significance of 5-Methylbenzene-1,3-dicarbonyl dichloride and its Hydrolytic Stability

5-Methylbenzene-1,3-dicarbonyl dichloride, also known as 5-methylisophthaloyl dichloride, is an aromatic acyl chloride. Its structure, featuring two highly reactive carbonyl chloride groups on a methylated benzene ring, makes it a valuable precursor in the synthesis of a variety of polymers, pharmaceuticals, and other specialty chemicals. The presence of the methyl group can influence the electronic and steric properties of the molecule, potentially altering its reactivity compared to its non-methylated analog, isophthaloyl chloride.

The hydrolytic stability of this compound is a critical parameter that dictates its storage, handling, and application, particularly in processes involving aqueous environments or exposure to moisture. The reaction of acyl chlorides with water leads to the formation of the corresponding carboxylic acids and hydrochloric acid, a process that can impact reaction yields, product purity, and the safety of the chemical process.[1][2] A thorough understanding of the kinetics and mechanism of this hydrolysis is therefore essential for any researcher or professional working with this compound.

The Chemistry of Hydrolysis: Mechanism and Influencing Factors

The hydrolysis of 5-Methylbenzene-1,3-dicarbonyl dichloride proceeds through a nucleophilic acyl substitution mechanism. This is generally accepted to be a two-step addition-elimination process.[2]

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of one of the acyl chloride groups. This leads to the formation of a tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A proton is subsequently lost from the oxonium ion to yield the carboxylic acid and hydrochloric acid.

This process occurs sequentially for both acyl chloride groups, leading to the formation of an intermediate "half-acid" (5-chlorocarbonyl-3-methylbenzoic acid) and the final product, 5-methylisophthalic acid.[4]

Factors Influencing Hydrolytic Stability:

Several factors can significantly influence the rate of hydrolysis of 5-Methylbenzene-1,3-dicarbonyl dichloride:

-

Electronic Effects: The presence of two electronegative atoms (oxygen and chlorine) attached to the carbonyl carbon makes it highly electrophilic and susceptible to nucleophilic attack.[5] The methyl group on the benzene ring is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbons and thus may marginally slow down the rate of hydrolysis compared to the unsubstituted isophthaloyl chloride.

-

Steric Hindrance: While the methyl group is relatively small, its presence on the aromatic ring could introduce some steric hindrance, potentially impeding the approach of water molecules to the carbonyl carbons.

-

pH of the Medium: The rate of hydrolysis can be influenced by the pH of the aqueous environment. While acyl chlorides can react with neutral water, the reaction can be accelerated in the presence of hydroxide ions (alkaline conditions), which are stronger nucleophiles than water.[6]

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis by providing the necessary activation energy for the reaction to occur.[7]

-

Solvent: The polarity and protic nature of the solvent can influence the stability of the transition state and thus the reaction rate.

Quantitative Analysis of Hydrolytic Stability

To assess the hydrolytic stability of 5-Methylbenzene-1,3-dicarbonyl dichloride, it is crucial to employ robust analytical methods to monitor its degradation over time. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Hydrolysis Monitoring

HPLC is a versatile technique for separating and quantifying the components of a mixture. For analyzing the hydrolysis of 5-Methylbenzene-1,3-dicarbonyl dichloride, a reverse-phase HPLC method is typically employed.

Experimental Protocol: HPLC Analysis

-

Sample Preparation:

-

Prepare a stock solution of 5-Methylbenzene-1,3-dicarbonyl dichloride in a dry, aprotic solvent such as acetonitrile.

-

Initiate the hydrolysis reaction by adding a known volume of the stock solution to a buffered aqueous solution at a controlled temperature.

-

At specific time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an excess of a dry, aprotic solvent like acetonitrile to dilute the sample and stop further hydrolysis.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating the non-polar acyl chloride from the more polar hydrolysis products.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is effective. The gradient will typically start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the components based on their polarity.

-

Detection: A UV detector set at a wavelength where both the reactant and products have significant absorbance (e.g., around 254 nm) can be used. A Diode Array Detector (DAD) would be advantageous to obtain the full UV spectrum of each peak for identification purposes.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

By plotting the peak area of 5-Methylbenzene-1,3-dicarbonyl dichloride against time, the rate of hydrolysis can be determined.

-

The appearance of peaks corresponding to the half-acid intermediate and the final product, 5-methylisophthalic acid, can also be monitored to understand the reaction pathway.

-

The half-life (t½) of the compound can be calculated from the first-order decay plot (ln[concentration] vs. time).

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS provides a high degree of selectivity and sensitivity, making it an excellent tool for identifying the hydrolysis products and confirming the structure of the parent compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation:

-

The quenched aliquots from the hydrolysis experiment can be analyzed directly if the concentration is appropriate.

-

Alternatively, a derivatization step may be necessary to improve the volatility and thermal stability of the hydrolysis products (the carboxylic acids). Esterification with an alcohol (e.g., methanol) in the presence of a catalyst is a common derivatization method.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is generally used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection depending on the concentration of the analytes.

-

Temperature Program: A temperature gradient is used to separate the components based on their boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) mode can be employed for enhanced sensitivity in quantification.

-

-

Data Analysis:

-

The mass spectra of the eluted peaks can be compared with a library of known spectra (e.g., NIST) to confirm the identity of 5-Methylbenzene-1,3-dicarbonyl dichloride and its hydrolysis products.

-

The fragmentation patterns will provide structural information. For example, the molecular ion peak and characteristic isotopic patterns for chlorine-containing compounds will be evident for the parent compound.

-

Kinetic Data and Interpretation

A study on the hydrolytic stability of isophthaloyl chloride (ICl) and terephthaloyl chloride (TCl) provides valuable kinetic data. The half-lives (t½) for ICl ranged from 2.2 to 4.9 minutes at 0°C in aqueous solutions buffered at pH 4.0, 7.0, and 9.0.[4] The observed first-order rate constants (k_obs) for ICl were in the range of 240 to 520 (x 10⁻⁵ s⁻¹).[4] The study also confirmed the formation of a short-lived "half-acid" intermediate, with over 90% of the initial phthaloyl chloride hydrolyzing in less than 60 minutes at 0°C.[4]

Table 1: Hydrolysis Data for Isophthaloyl Chloride (ICl) at 0°C [4]

| pH | Average Half-life (t½) (minutes) |

| 4.0 | 4.9 |

| 7.0 | 2.4 |

| 9.0 | 2.2 |

Data extracted from B. A. MacKenzie, J. D. B. Smith, and R. J. Moolenaar (2006).[4]

Interpretation and Extrapolation to 5-Methylbenzene-1,3-dicarbonyl dichloride:

Based on this data, it is reasonable to expect that 5-Methylbenzene-1,3-dicarbonyl dichloride will also exhibit rapid hydrolysis in aqueous environments. The electron-donating nature of the methyl group might slightly decrease the rate of hydrolysis compared to isophthaloyl chloride. Therefore, the half-life of 5-Methylbenzene-1,3-dicarbonyl dichloride is likely to be in a similar order of magnitude, on the scale of minutes, under ambient conditions.

Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis pathway and a typical experimental workflow for its analysis.

Diagram 1: Hydrolysis Pathway of 5-Methylbenzene-1,3-dicarbonyl dichloride

Caption: The sequential hydrolysis of 5-Methylbenzene-1,3-dicarbonyl dichloride.

Diagram 2: Experimental Workflow for HPLC Analysis

Caption: A typical workflow for monitoring hydrolysis kinetics using HPLC.

Conclusion and Best Practices

This technical guide has provided a detailed overview of the hydrolytic stability of 5-Methylbenzene-1,3-dicarbonyl dichloride. The key takeaways for researchers, scientists, and drug development professionals are:

-

High Reactivity: 5-Methylbenzene-1,3-dicarbonyl dichloride is expected to hydrolyze rapidly in the presence of water, with a half-life likely in the order of minutes under ambient conditions.

-

Mechanism-Driven Understanding: The hydrolysis proceeds via a well-understood nucleophilic acyl substitution mechanism, forming 5-methylisophthalic acid as the final product.

-

Controlled Handling: Due to its moisture sensitivity, this compound must be handled under anhydrous conditions to prevent premature degradation. Storage in a dry, inert atmosphere is crucial.

-

Robust Analytical Monitoring: HPLC and GC-MS are powerful tools for quantitatively assessing the hydrolytic stability and for quality control during synthesis and formulation processes.

-

Informed Experimental Design: An understanding of the factors influencing hydrolysis (pH, temperature) is essential for designing experiments and processes that either minimize or control the degradation of this reactive intermediate.

By applying the principles and methodologies outlined in this guide, professionals can ensure the scientific integrity of their work and make informed decisions in the development and application of 5-Methylbenzene-1,3-dicarbonyl dichloride.

References

-

MacKenzie, B. A., Smith, J. D. B., & Moolenaar, R. J. (2006). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. Environmental Toxicology and Chemistry, 25(10), 2566–2572. [Link]

-

ResearchGate. (n.d.). Hydrolytic Stability of Terephthaloyl Chloride and Isophthaloyl Chloride. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions leading to the formation of polymers used as raw materials in.... Retrieved from [Link]

-

Sparkl. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

-

EPA NEIPS. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). Data on of interfacial hydrolysis kinetics of an aromatic acid chloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

-

Omni Calculator. (n.d.). Half-Life Calculator. Retrieved from [Link]

-

ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Retrieved from [Link]

-

YouTube. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. Retrieved from [Link]

-

Canadian Council of Ministers of the Environment. (n.d.). Canadian Water Quality Guidelines for the Protection of Aquatic Life - Halogenated Methanes (dichloromethane). Retrieved from [Link]

-

E3S Web of Conferences. (n.d.). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. Retrieved from [Link]

-

University of British Columbia. (n.d.). CHEM 331 Problem Set #4: Hydrolysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Time evolution of the hydrolysis reaction for 100 μm (5 % MeOH/95 % H2O).... Retrieved from [Link]

-

Shree Sulphurics. (n.d.). Isophthaloyl Chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrolysis constant. Retrieved from [Link]

-

Calculator.net. (n.d.). Half-Life Calculator. Retrieved from [Link]

-

Asian Journal of Applied Chemistry Research. (2025). Studies on the Hydrolysis, Dissociation Constant and Limiting Molar Conductance of Dopamine Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-5-methylbenzene-1,3-dicarbaldehyde. Retrieved from [Link]

-

KnowYourH2O. (n.d.). Methylene Chloride Dichloromethane (DCM) in Drinking Water Testing Kit. Retrieved from [Link]

Sources

- 1. CAS 99-63-8: Isophthaloyl chloride | CymitQuimica [cymitquimica.com]

- 2. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Polyamide Thin Films via Interfacial Polymerization of 5-Methylbenzene-1,3-dicarbonyl Dichloride

Authored by: A Senior Application Scientist

Introduction and Scientific Context

Interfacial polymerization is a powerful step-growth polymerization technique that occurs at the boundary of two immiscible liquids.[1] This method enables the synthesis of high-molecular-weight polymers, such as polyamides and polyesters, under ambient temperature and pressure conditions.[1] The reaction is typically rapid and confined to the interface, resulting in the formation of a thin polymer film.[2] This self-limiting nature of the film growth is a key advantage, allowing for the creation of exquisitely thin yet robust membranes.[2]

This application note provides a comprehensive, field-proven protocol for the synthesis of a polyamide thin film using 5-Methylbenzene-1,3-dicarbonyl dichloride and m-phenylenediamine (MPD). This specific chemistry is relevant for researchers in materials science, membrane technology, and drug development, particularly for applications requiring semi-permeable and thermally stable barriers, such as in reverse osmosis and nanofiltration membranes.[3][4]

The underlying chemical reaction is the Schotten-Baumann reaction, where the amine groups of the MPD (dissolved in an aqueous phase) react with the highly reactive acyl chloride groups of the 5-Methylbenzene-1,3-dicarbonyl dichloride (dissolved in an organic phase).[1] The resulting amide linkages form the repeating units of the polyamide chain. This protocol is designed to be a self-validating system, providing not only the procedural steps but also the scientific rationale, optimization parameters, and expected outcomes.

Mechanism and Guiding Principles

The polymerization is initiated the moment the two immiscible phases come into contact. The diamine (MPD) and the diacyl chloride (5-Methylbenzene-1,3-dicarbonyl dichloride) monomers diffuse to the liquid-liquid interface where they react.

-

Aqueous Phase: Contains the nucleophilic diamine monomer (MPD). An acid scavenger, such as sodium hydroxide (NaOH), is often added to this phase. The purpose of the scavenger is to neutralize the hydrochloric acid (HCl) byproduct generated during the formation of each amide bond.[5] Removing the HCl is crucial as it would otherwise protonate the amine groups of the MPD, rendering them unreactive and halting the polymerization process.

-

Organic Phase: Contains the electrophilic diacyl chloride monomer dissolved in a water-immiscible solvent (e.g., n-hexane). The choice of solvent is critical; it must effectively dissolve the acyl chloride without reacting with it and must have low miscibility with water.

-

The Interface: As the polymer film forms, it acts as a barrier to monomer diffusion.[2] This slows the reaction, and the polymerization effectively stops once a continuous, defect-free film of a certain thickness has been formed. The film growth is thus self-regulating. The final properties of the polyamide film are highly dependent on the diffusion rates of the monomers to the reaction zone.[6]

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Supplier Example | Notes |

| 5-Methylbenzene-1,3-dicarbonyl dichloride | ≥98% | Sigma-Aldrich, TCI | Also known as 5-methylisophthaloyl chloride. Highly moisture-sensitive.[7] |

| m-Phenylenediamine (MPD) | ≥99%, flake | Sigma-Aldrich, Acros | Should be light in color. Discolored MPD indicates oxidation. |

| n-Hexane | Anhydrous, ≥99% | Fisher Scientific | A suitable water-immiscible organic solvent.[8] |

| Sodium Hydroxide (NaOH) | Reagent Grade | VWR, Merck | Used as an acid scavenger. |

| Sodium Dodecyl Sulfate (SDS) | ≥98.5% | Sigma-Aldrich | Optional surfactant to modify film properties.[9] |

| Deionized (DI) Water | 18.2 MΩ·cm | In-house generation | |

| Isopropanol | Reagent Grade | Fisher Scientific | For washing the polymer film. |

Equipment

-

Glass beakers (50 mL or 100 mL)

-

Magnetic stir plate and stir bars

-

Analytical balance (± 0.1 mg precision)

-

Spatulas and weighing paper

-

Glass petri dish

-

Forceps (tweezers) with non-serrated, smooth tips

-

Glass rod or hook for film removal

-

Wash bottles for DI water and isopropanol

-

Fume hood

-

Personal Protective Equipment (PPE): Chemical splash goggles, nitrile gloves, lab coat.

Detailed Experimental Protocol

This protocol describes an unstirred interfacial polymerization, which is ideal for forming a continuous polymer sheet.

Workflow Overview

Caption: Experimental workflow for polyamide synthesis.

Step 1: Preparation of the Aqueous Amine Phase

-

In a chemical fume hood, place a 50 mL beaker on a magnetic stir plate.

-

Add 25 mL of deionized water to the beaker.

-

Weigh and add 0.55 g of m-phenylenediamine (MPD) to the water and stir until fully dissolved. This creates an approximately 2% (w/v) solution.

-

Weigh and add 0.40 g of sodium hydroxide (NaOH) . Stir until dissolved. This base will act as the acid scavenger.

-

(Optional): If using a surfactant, add 0.025 g of Sodium Dodecyl Sulfate (SDS) and stir until dissolved. Surfactants can alter the diffusion of the amine monomer and influence the final film morphology.[6][10]

Step 2: Preparation of the Organic Acyl Chloride Phase

-

In a separate, dry 50 mL beaker inside the fume hood, add 25 mL of anhydrous n-hexane.

-

Carefully weigh 0.51 g of 5-Methylbenzene-1,3-dicarbonyl dichloride and add it to the n-hexane.

-

Stir gently with a dry glass rod or magnetic stirrer until the acyl chloride is completely dissolved. This creates an approximately 2% (w/v) solution.

-

Causality Note: It is imperative that all glassware for the organic phase be scrupulously dry. 5-Methylbenzene-1,3-dicarbonyl dichloride is an acyl chloride, which will readily hydrolyze upon contact with water to form the unreactive carboxylic acid, preventing polymerization.[11]

-

Step 3: The Interfacial Polymerization Reaction

-

Pour the organic phase (from Step 2) into a clean, dry glass petri dish. Allow the solution to become still.

-

Very gently and slowly, pour the aqueous amine phase (from Step 1) on top of the organic phase. Tilt the petri dish and pour down the side to minimize mixing and disturbance of the interface.

-

A thin, slightly opaque film of polyamide will form instantly at the interface between the two liquid layers.[5]

-

Allow the system to stand undisturbed for 2-5 minutes to ensure the film is robust.

Step 4: Polymer Film Recovery and Purification

-

Using smooth-tipped forceps, gently grasp the center of the polyamide film.

-

Slowly and continuously, lift the film from the petri dish. As the film is withdrawn, a new interface is exposed, and fresh polymer forms, creating a continuous "rope" or sheet.[5]

-

Place the wet polymer film into a beaker containing fresh n-hexane to wash away unreacted 5-Methylbenzene-1,3-dicarbonyl dichloride. Gently agitate for 2 minutes.

-

Transfer the film to a beaker containing isopropanol and gently agitate for 2 minutes. This step helps remove both organic and aqueous residues.

-

Finally, transfer the film to a beaker of deionized water and agitate for 5 minutes to wash away unreacted MPD, NaOH, and NaCl byproduct.

-

Repeat the water wash two more times.

-

Lay the cleaned film flat on a clean glass surface or hang it to air dry in the fume hood. Drying can also be done in a vacuum oven at a low temperature (e.g., 40-50 °C).

Process Parameters and Characterization

The properties of the resulting polyamide film can be tailored by adjusting several key parameters.

| Parameter | Typical Range | Effect on Polymer Film |

| Monomer Concentration | 0.5% - 5% (w/v) | Higher concentrations generally lead to a faster reaction and a thicker, rougher film. Lower concentrations can produce thinner, more uniform films.[1] |

| Reaction Time | 1 - 10 minutes | Longer contact times before film removal can allow for a more cross-linked and thicker polymer layer to form. |

| Surfactant Addition | 0.01% - 0.1% (w/v) | Can increase amine diffusion into the organic phase, potentially leading to a more complete reaction and altered surface morphology (e.g., increased roughness or nanovoids).[6][9][10] |

| Temperature | Ambient (20-25 °C) | Higher temperatures increase monomer diffusion and reaction rates, which can affect film thickness and density. The reaction is exothermic.[5] |

| Acid Scavenger | Stoichiometric equivalent | Crucial for neutralizing HCl byproduct. Insufficient scavenger will halt the polymerization. |

Characterization: To validate the synthesis, the dried polyamide film can be analyzed using standard techniques:

-

FTIR Spectroscopy: To confirm the formation of amide bonds (peaks around 1650 cm⁻¹ for C=O stretch and 3300 cm⁻¹ for N-H stretch) and the disappearance of acyl chloride and amine starting materials.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film, revealing its thickness and structure.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide. Aromatic polyamides are known for their high thermal resistance.[12]

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this procedure.

-

5-Methylbenzene-1,3-dicarbonyl dichloride: This compound is corrosive and reacts violently with water.[7][11] It causes severe skin burns and eye damage.[13] It must be handled exclusively in a chemical fume hood while wearing appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. It is moisture-sensitive and should be stored under an inert atmosphere.

-

m-Phenylenediamine (MPD): MPD is toxic if swallowed or inhaled and can cause skin irritation. Handle with care in a fume hood.

-

n-Hexane: A flammable liquid. Ensure there are no sources of ignition nearby.[14]

-

Sodium Hydroxide (NaOH): Caustic and can cause severe skin burns. Handle with appropriate PPE.

-

Waste Disposal: The quenching of unreacted acyl chloride must be done carefully.[15] Slowly add the remaining organic phase to a large beaker of a stirred, weak base solution (e.g., sodium bicarbonate) or an alcohol like isopropanol in an ice bath within a fume hood.[15] Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Film is brittle and tears easily | Monomer concentration is too low, or reaction time is too short. | Increase the concentration of one or both monomers. Allow the film to form for a longer period before attempting removal. |

| No film formation | Hydrolysis of the acyl chloride due to moisture. | Ensure all glassware for the organic phase is oven-dried. Use anhydrous n-hexane. Store acyl chloride properly. |

| Clumpy, non-uniform polymer | Excessive agitation when combining the two phases. | Pour the aqueous phase very gently onto the organic phase without stirring to create a clean interface. |

| Reaction stops prematurely | Insufficient acid scavenger (NaOH) in the aqueous phase. | Ensure the correct amount of NaOH is added and fully dissolved. The HCl byproduct will protonate the amine if not neutralized. |

Conclusion